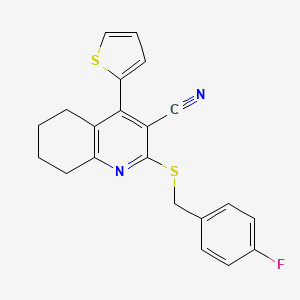![molecular formula C21H15BrN2O3 B11551644 4-bromo-2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11551644.png)
4-bromo-2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, hydroxyl, and benzoxazole groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves the condensation reaction between 5-bromosalicylaldehyde and 2-(4-methyl-1,3-benzoxazol-2-yl)aniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenols or benzoxazoles.
Scientific Research Applications
4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **4-BROMO-2-[(E)-({4-[(E)-2-(4-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)ETHENYL]PHENYL}IMINO)METHYL]PHENOL
- **4-BROMO-2-{(E)-[(4-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)IMINO]METHYL}PHENOL
Uniqueness
The uniqueness of 4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C21H15BrN2O3 |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
4-[(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-methyl-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C21H15BrN2O3/c1-12-3-2-4-19-20(12)24-21(27-19)16-10-15(6-8-18(16)26)23-11-13-9-14(22)5-7-17(13)25/h2-11,25-26H,1H3 |
InChI Key |
QYCULNHTVHVLOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C=CC(=C4)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2Z)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11551568.png)
![2,4-dibromo-6-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B11551570.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11551577.png)
![N,N-diethyl-4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide](/img/structure/B11551581.png)
![N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11551582.png)
![2-[4-(propan-2-yl)phenoxy]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11551594.png)
![N-{(4Z)-2-(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1,3-diazaspiro[4.5]dec-2-en-4-ylidene}-3-(trifluoromethyl)aniline](/img/structure/B11551600.png)
![N-({N'-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B11551607.png)

![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11551612.png)
![4-[(E)-[(3-Methylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11551615.png)
![1-[(2,4-Dinitrophenyl)amino]propan-2-ol](/img/structure/B11551626.png)
![2-iodo-6-[(E)-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11551633.png)

